N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
The compound is a fentanyl analogue . Fentanyl analogues are a family of synthetic opioids, many of which have been developed for legitimate medical use, while others have been sold as designer drugs .
Molecular Structure Analysis
The molecular structure of fentanyl analogues can vary significantly, which can result in profound pharmacological differences between these drugs, especially with respect to potency and efficacy .Chemical Reactions Analysis
As mentioned earlier, the metabolism of fentanyl analogues can generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Mechanism of Action
Safety and Hazards
Fentanyl analogues have a high potential for addiction and can cause severe adverse effects including coma and death . In the United States, the Drug Enforcement Administration has placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs, making it illegal to manufacture, distribute, or possess fentanyl analogues .
Properties
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-2-(1,2,4-triazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-22-10-5-8-18(12-22)13-23(11-9-17-6-3-2-4-7-17)19(25)14-24-16-20-15-21-24/h2-4,6-7,15-16,18H,5,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJMXFLNGSCCCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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